Z-D-Phe-phe-arg(NO2)-OH
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Overview
Description
“Z-D-Phe-phe-arg(NO2)-OH” is a synthetic peptide compound. Peptides are short chains of amino acids linked by peptide bonds. This particular compound includes modified amino acids such as nitro-arginine, which can have specific biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Z-D-Phe-phe-arg(NO2)-OH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reactions: Using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to activate carboxyl groups.
Deprotection Steps: Removing protecting groups from amino acids using trifluoroacetic acid (TFA).
Cleavage from Resin: The final peptide is cleaved from the resin using a cocktail of TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of peptides often involves large-scale SPPS with automated synthesizers. The process is optimized for yield and purity, with rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in arginine can undergo reduction to form amino-arginine.
Substitution: The phenylalanine residues can participate in electrophilic aromatic substitution reactions.
Hydrolysis: Peptide bonds can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Acids and Bases: Hydrochloric acid, sodium hydroxide.
Major Products
Reduction of Nitro Group: Amino-arginine derivatives.
Substitution Products: Various substituted phenylalanine derivatives.
Hydrolysis Products: Individual amino acids.
Scientific Research Applications
“Z-D-Phe-phe-arg(NO2)-OH” can be used in various fields:
Chemistry: As a model compound for studying peptide synthesis and reactions.
Biology: Investigating the biological activity of modified peptides.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Used in the development of peptide-based materials and drugs.
Mechanism of Action
The biological activity of “Z-D-Phe-phe-arg(NO2)-OH” is likely due to its interaction with specific molecular targets such as enzymes or receptors. The nitro group in arginine can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Z-D-Phe-phe-arg-OH: Lacks the nitro group, which may result in different biological activity.
Z-D-Phe-phe-lys(NO2)-OH: Contains lysine instead of arginine, which can alter its properties.
Z-D-Phe-phe-arg(OMe)-OH: Contains a methoxy group instead of a nitro group.
Uniqueness
“Z-D-Phe-phe-arg(NO2)-OH” is unique due to the presence of the nitro group, which can significantly impact its chemical reactivity and biological activity.
Properties
IUPAC Name |
(2S)-5-[[amino(nitramido)methylidene]amino]-2-[[(2S)-3-phenyl-2-[[(2R)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoyl]amino]pentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H37N7O8/c33-31(38-39(45)46)34-18-10-17-25(30(42)43)35-28(40)26(19-22-11-4-1-5-12-22)36-29(41)27(20-23-13-6-2-7-14-23)37-32(44)47-21-24-15-8-3-9-16-24/h1-9,11-16,25-27H,10,17-21H2,(H,35,40)(H,36,41)(H,37,44)(H,42,43)(H3,33,34,38)/t25-,26-,27+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLIRYKDNZJXVRL-GMQQYTKMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N[N+](=O)[O-])C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N[N+](=O)[O-])C(=O)O)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H37N7O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
647.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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